molecular formula C9H8N2O B12360736 5-amino-5H-isoquinolin-1-one

5-amino-5H-isoquinolin-1-one

Cat. No.: B12360736
M. Wt: 160.17 g/mol
InChI Key: VEPFARHFQDYMNT-UHFFFAOYSA-N
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Description

5-Amino-5H-isoquinolin-1-one is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-5H-isoquinolin-1-one can be achieved through various methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another method includes the tandem Hurtley coupling of β-diketones with 2-bromo-3-nitrobenzoic acid, followed by retro-Claisen acyl cleavage and cyclization . These reactions typically require specific conditions such as high temperatures and the presence of catalysts like nickel or copper.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. The use of metal catalysts, such as nickel or copper, is common in these methods to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-5H-isoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the isoquinoline ring, typically using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amino-substituted isoquinolines .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 5-amino-5H-isoquinolin-1-one involves the inhibition of poly(ADP-ribose) polymerases (PARPs). These enzymes play a crucial role in detecting and repairing DNA damage. By inhibiting PARPs, the compound prevents the repair of DNA damage, leading to cell death in rapidly dividing cells, such as cancer cells . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2H-isoquinolin-1-one
  • 3-Aminoisoquinolin-1-one
  • 5-Amino-3-methylisoquinolin-1-one

Uniqueness

5-Amino-5H-isoquinolin-1-one is unique due to its high water solubility and potent inhibitory effects on PARP-1 and PARP-2. Compared to other similar compounds, it has shown greater efficacy in enzyme inhibition and potential therapeutic applications .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

5-amino-5H-isoquinolin-1-one

InChI

InChI=1S/C9H8N2O/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5,8H,10H2

InChI Key

VEPFARHFQDYMNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C2=CC=NC(=O)C2=C1)N

Origin of Product

United States

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